Salbutamol Acetonide Methyl Ether

Description

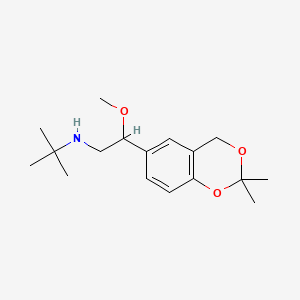

Salbutamol Acetonide Methyl Ether is a semi-synthetic derivative of salbutamol, a selective β2-adrenergic receptor agonist widely used in treating asthma and chronic obstructive pulmonary disease (COPD). This compound is chemically modified by introducing an acetonide (dioxolane) protecting group and a methyl ether moiety, which alter its physicochemical and pharmacokinetic properties compared to the parent drug.

Structurally, this compound (C14H23NO3, MW 253.34, CAS 870076-72-5) is identified as Salbutamol EP Impurity A or Albuterol Methyl Ether in pharmaceutical contexts. It is synthesized via reactions involving aldehydes/ketones under acidic conditions (e.g., phosphomolybdic acid) to form the acetonide ring, followed by methylation of hydroxyl groups .

Properties

Molecular Formula |

C17H27NO3 |

|---|---|

Molecular Weight |

293.4 g/mol |

IUPAC Name |

N-[2-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)-2-methoxyethyl]-2-methylpropan-2-amine |

InChI |

InChI=1S/C17H27NO3/c1-16(2,3)18-10-15(19-6)12-7-8-14-13(9-12)11-20-17(4,5)21-14/h7-9,15,18H,10-11H2,1-6H3 |

InChI Key |

DAROFXKWOGGDIT-UHFFFAOYSA-N |

Canonical SMILES |

CC1(OCC2=C(O1)C=CC(=C2)C(CNC(C)(C)C)OC)C |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Initial Acylation

- The synthesis often begins with methyl salicylate or 4-hydroxy-3-hydroxymethyl acetophenone as raw materials.

- An O Friedel-Crafts acylation is performed using acetic anhydride and aluminum chloride as catalyst in dichloromethane solvent at low temperatures (-10 to 30 °C) to produce the first intermediate with a purity greater than 99.5% after recrystallization or slurry purification with solvents such as petroleum ether or n-hexane.

Oxidation to Ketoaldehyde Intermediate

- The first intermediate is oxidized using hydrobromic acid and dimethyl sulfoxide or using dimethyl sulfoxide under catalytic conditions to form a ketoaldehyde second intermediate.

- The second intermediate is purified by slurrying in a mixture of acetonitrile, tetrahydrofuran, and water to achieve >99% purity.

Reductive Amination with tert-Butylamine

- The second intermediate undergoes condensation with tert-butylamine in pure water, forming a third intermediate.

- This step is notable for being performed in aqueous media, which is environmentally friendly and cost-effective.

- A "one-pot" method is used to combine this step with the subsequent reduction, improving yield and reducing solvent use.

Reduction to Fourth Intermediate

- The third intermediate is reduced using borohydride reagents such as potassium borohydride, sodium borohydride, lithium borohydride, zinc borohydride, or calcium borohydride.

- The reduction is carried out in water or aqueous media, enhancing green chemistry aspects.

- The yield for the combined condensation and reduction steps reaches approximately 89% with product purity around 97%.

Ester Group Reduction and Formation of Salbutamol Crude Product

- The fourth intermediate is further reduced using sodium borohydride in the presence of sulfuric acid and ethylene glycol dimethyl ether.

- This reaction is performed under nitrogen protection, with careful temperature control (ice bath followed by 25-30 °C).

- The crude salbutamol product obtained has a purity of about 95% and contains inorganic salts like sodium sulfate, which are removed in subsequent steps.

Acetonide Protection to Form Fifth Intermediate

- The crude salbutamol is reacted with sulfuric acid, 1,2-dimethoxypropane, and acetone to generate the acetonylidene (acetonide) protected fifth intermediate.

- This step is conducted at low temperatures with stirring for 2 hours.

- The reaction mixture is quenched with saturated potassium carbonate solution to maintain alkalinity.

- After solvent removal and extraction, the product is recrystallized from a mixture of acetone and water to achieve a purity greater than 99.9%.

Final Deprotection and Purification

- For salbutamol derivatives, deprotection of acetonide groups can be achieved by acid treatment, often with dilute hydrochloric acid at low temperatures.

- The mixture is stirred overnight, followed by pH adjustment to alkaline conditions.

- Extraction with tert-butanol and subsequent solvent removal, filtration, and crystallization yield the final product.

- The final product purity typically reaches 99.8% with yields around 90%.

Summary Table of Preparation Steps

| Step Number | Reaction Description | Reagents & Conditions | Solvent(s) | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | Friedel-Crafts acylation | Acetic anhydride, AlCl3, CH2Cl2, -10 to 30 °C | Dichloromethane | - | >99.5 | Recrystallization avoids chromatography |

| 2 | Oxidation to ketoaldehyde | HBr, DMSO or DMSO with catalyst | - | - | >99 | Purification by slurry in mixed solvents |

| 3 | Condensation with tert-butylamine | tert-Butylamine, pure water | Water | - | - | One-pot with reduction step |

| 4 | Reduction of intermediate | KBH4, NaBH4, LiBH4, Zn(BH4)2, Ca(BH4)2 | Water | 89 | 97 | One-pot with condensation |

| 5 | Ester group reduction to salbutamol crude | NaBH4, H2SO4, ethylene glycol dimethyl ether | Ethylene glycol dimethyl ether | - | 95 | Nitrogen protection, temperature control |

| 6 | Acetonide protection | H2SO4, 1,2-dimethoxypropane, acetone | Acetone, water | 80 | >99.9 | Recrystallization for high purity |

| 7 | Methyl ether formation (inferred) | Methylating agent (e.g., methyl iodide), base | - | - | - | After acetonide protection |

| 8 | Deprotection and final purification | Dilute HCl, NaOH, NaCl saturation, tert-butanol extraction | Water, tert-butanol, ethanol, acetone | 91 | 99.8 | Crystallization and drying |

Research Findings and Analysis

- The use of aqueous media and one-pot reactions significantly improves the environmental profile and cost-efficiency of the synthesis.

- Avoiding column chromatography by using recrystallization and slurry purification enhances scalability and labor efficiency.

- The multi-step synthesis achieves high purity (>99.8%) and good yields (~90%), suitable for industrial production.

- The protection of hydroxyl groups as acetonides is crucial for selective methylation and stability of intermediates.

- The methyl ether derivative, Salbutamol Acetonide Methyl Ether, is structurally characterized by molecular formula C17H27NO3 and molecular weight 293.41 g/mol.

- Controlled reaction conditions, especially temperature and pH, are essential for optimizing yield and purity.

Chemical Reactions Analysis

Types of Reactions

Salbutamol Acetonide Methyl Ether undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride or lithium aluminum hydride are frequently used reducing agents.

Substitution: Reagents such as sodium hydroxide or potassium carbonate are used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols .

Scientific Research Applications

Salbutamol Acetonide Methyl Ether has a wide range of scientific research applications:

Chemistry: Used as an intermediate in the synthesis of other beta-2 adrenergic agonists.

Biology: Studied for its effects on cellular signaling pathways and receptor interactions.

Medicine: Investigated for its potential therapeutic applications in respiratory diseases.

Industry: Utilized in the development of new bronchodilator formulations and drug delivery systems

Mechanism of Action

Salbutamol Acetonide Methyl Ether exerts its effects by selectively binding to beta-2 adrenergic receptors on airway smooth muscle cells. This binding activates adenylate cyclase, increasing intracellular cyclic adenosine monophosphate (cAMP) levels. Elevated cAMP activates protein kinase A, leading to the relaxation of smooth muscle and bronchodilation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Modifications

The table below highlights key structural differences and their implications:

Pharmacological and Analytical Considerations

- Receptor Binding: The R-enantiomer of salbutamol is pharmacologically active.

- Analytical Detection :

Clinical and Regulatory Relevance

Biological Activity

Salbutamol Acetonide Methyl Ether (SAME) is a synthetic compound classified as a beta-2 adrenergic agonist. This article delves into its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.

Overview of this compound

This compound is structurally related to salbutamol, a well-known medication used primarily for treating asthma and other respiratory conditions. The compound's molecular formula is CHNO, with a molecular weight of approximately 383.52 g/mol. Its unique chemical structure includes a benzyl group, acetonide, and methyl ether functionalities that enhance its biological properties.

SAME operates by selectively binding to beta-2 adrenergic receptors located in the smooth muscle of the airways. This interaction activates adenylate cyclase, leading to an increase in cyclic adenosine monophosphate (cAMP) levels. The elevated cAMP promotes relaxation of bronchial smooth muscle, resulting in bronchodilation. Importantly, SAME shows a preference for beta-2 receptors over beta-1 receptors, which helps minimize potential cardiovascular side effects associated with other beta-agonists.

Biological Activity

Bronchodilation : As a potent bronchodilator, SAME effectively alleviates symptoms associated with bronchospasm in conditions like asthma and chronic obstructive pulmonary disease (COPD). Its action is critical for improving airflow and reducing respiratory distress.

Anti-inflammatory Effects : Research indicates that SAME may also exhibit anti-inflammatory properties by inhibiting the release of pro-inflammatory mediators from mast cells. This dual action—bronchodilation and anti-inflammation—makes it a valuable therapeutic agent in respiratory medicine.

Clinical Studies

A systematic review conducted on salbutamol derivatives highlighted the efficacy of SAME in improving pulmonary function. In clinical trials comparing various beta-2 agonists, SAME demonstrated significant improvements in forced expiratory volume (FEV1) among patients experiencing acute asthma attacks .

Case Studies

- Asthma Management : In a double-blind randomized trial involving patients with moderate to severe asthma, participants treated with SAME showed notable improvements in FEV1 compared to those receiving placebo treatments. The bronchodilation effect was sustained for several hours post-administration .

- Chronic Bronchitis : Another study assessed the impact of SAME on chronic bronchitis patients. Results indicated that SAME significantly reduced sputum viscosity and improved overall lung function metrics when compared to standard treatments .

Data Table: Comparative Efficacy of this compound

| Study Type | Condition | Treatment Group | Key Findings |

|---|---|---|---|

| Randomized Controlled | Moderate Asthma | Salbutamol Acetonide | Significant increase in FEV1 at 30 mins post-dose |

| Double-Blind Trial | Chronic Bronchitis | Standard Care vs SAME | Reduced sputum viscosity; improved lung function |

| Systematic Review | Various Conditions | Salbutamol Derivatives | Overall effectiveness in managing bronchospasm |

Q & A

Q. What are the optimal reaction conditions for synthesizing Salbutamol Acetonide Methyl Ether to minimize byproduct formation?

Methodological Answer: The synthesis involves reacting shikimic acid derivatives with diazomethane in ether at controlled temperatures. Key parameters include:

- Temperature: 0°C during diazomethane addition, followed by 25°C for 12 hours to complete cyclization.

- Solvent System: Ether-methanol mixtures to balance reactivity and solubility.

- Purification: Silica gel chromatography (1% methanol in chloroform) to isolate isomers.

Yields of 23–75% are reported for isomers, with recrystallization from ether-hexane improving purity .

Q. How can researchers validate the purity of this compound using chromatographic and spectroscopic methods?

Methodological Answer:

- HPLC: Use reverse-phase C18 columns with UV detection at 322 nm (λ_max in ethanol) to monitor purity. Impurities like Albuterol Methyl Ether (EP Impurity A) can be quantified via retention time matching against certified reference standards .

- NMR/IR: Confirm acetonide methyl groups (δ 1.32–1.50 ppm in H NMR) and ester carbonyl stretches (1740 cm in IR) .

- Mass Spectrometry: Monitor molecular ion peaks (e.g., m/z 253.34 for this compound) and fragmentation patterns to detect degradation products .

Q. What are the standard protocols for characterizing acetonide-protected intermediates in Salbutamol derivatives?

Methodological Answer:

- Acetonide Stability Testing: Expose compounds to acidic/basic conditions (e.g., p-toluenesulfonic acid in benzene) to assess hydrolysis resistance. Monitor via TLC or NMR for deprotection .

- X-ray Crystallography: Resolve ambiguous stereochemistry in acetonide rings, particularly for hexahydroindazole derivatives .

Advanced Research Questions

Q. How can researchers address discrepancies in reported melting points and spectral data for this compound derivatives?

Methodological Answer:

- Comparative Analysis: Replicate synthesis protocols from conflicting studies (e.g., recrystallization solvents, cooling rates) and compare outputs using standardized analytical conditions.

- Cross-Validation: Use high-resolution mass spectrometry (HRMS) and 2D NMR (COSY, HSQC) to resolve structural ambiguities. For example, distinguish between isomeric pyrazolines (e.g., compounds 9 and 11 ) via H NMR coupling constants and NOE correlations .

Q. What strategies resolve contradictions in stability data under varying pH and temperature conditions?

Methodological Answer:

- Accelerated Stability Studies: Conduct forced degradation at 40°C/75% RH and extreme pH (1–13) to identify degradation pathways. Monitor via HPLC-MS for products like lactones (e.g., compound 12 ) or dimer ethers .

- Statistical Modeling: Apply Arrhenius equations to extrapolate shelf-life predictions from accelerated data.

Q. How do advanced spectroscopic methods differentiate positional isomers in this compound derivatives?

Methodological Answer:

Q. What methodologies quantify trace impurities like Albuterol Methyl Ether in Salbutamol formulations?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.